REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([N:8]2[C:17]3[C:12](=[CH:13][C:14]([OH:18])=[CH:15][CH:16]=3)[CH2:11][CH2:10][CH2:9]2)[CH:5]=[CH:4][N:3]=1.[NH2:19][C:20]1[CH:25]=[CH:24][C:23]([S:26]([NH:29][CH2:30][CH:31]2[CH2:33][CH2:32]2)(=[O:28])=[O:27])=[CH:22][CH:21]=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CN(C=O)C>[CH:31]1([CH2:30][NH:29][S:26]([C:23]2[CH:22]=[CH:21][C:20]([NH:19][C:2]3[N:7]=[C:6]([N:8]4[C:17]5[C:12](=[CH:13][C:14]([OH:18])=[CH:15][CH:16]=5)[CH2:11][CH2:10][CH2:9]4)[CH:5]=[CH:4][N:3]=3)=[CH:25][CH:24]=2)(=[O:28])=[O:27])[CH2:32][CH2:33]1
|
Name
|
2-chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)N1CCCC2=CC(=CC=C12)O
|
Name
|
|
Quantity
|
27 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NCC1CC1
|
Name
|
|
Quantity
|
55 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 90° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by HPLC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CNS(=O)(=O)C1=CC=C(C=C1)NC1=NC=CC(=N1)N1CCCC2=CC(=CC=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 mg | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |